![molecular formula C10H16IN3O2 B2547073 叔丁基 N-[(4-碘-2-甲基吡唑-3-基)甲基]氨基甲酸酯 CAS No. 2408969-37-7](/img/structure/B2547073.png)

叔丁基 N-[(4-碘-2-甲基吡唑-3-基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

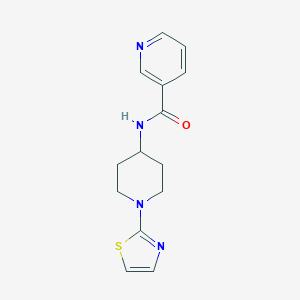

The compound "Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate compounds, which are important intermediates in organic synthesis and have applications in the synthesis of biologically active compounds . These compounds are often used for their protecting group properties and can be involved in various chemical transformations .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including acylation, nucleophilic substitution, and reduction . For example, tert-butyl carbamates can be prepared from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture . In another study, an iodolactamization step was key to synthesizing a highly functionalized carbamate . These methods highlight the versatility of tert-butyl carbamates in synthetic chemistry.

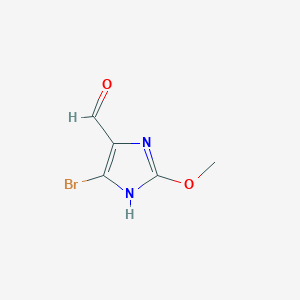

Molecular Structure Analysis

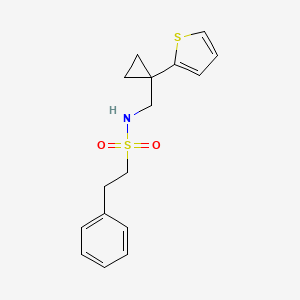

The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic methods. For instance, vibrational frequency analysis, FT-IR, and computational methods such as DFT and M06-2X studies have been used to investigate the structure of tert-butyl N-(thiophen-2yl)carbamate . These techniques can provide detailed information on bond lengths, bond angles, and molecular energies, which are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, they can be sources of synthons for further functionalization, as demonstrated by the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles . Cycloaddition reactions are also possible, as shown by the Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl carbamates with azomethine imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates can be influenced by their functional groups and molecular structure. For example, the metabolism of m-tert-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group and the N-methyl group, indicating the reactivity of these sites . The optimization of derivatization reactions for analytical purposes, such as gas chromatography-mass spectrometry, also reflects the chemical properties of carbamates .

科学研究应用

结构分析和晶体学

叔丁基氨基甲酸酯衍生物,包括与叔丁基 N-[(4-碘-2-甲基吡唑-3-基)甲基]氨基甲酸酯类似的衍生物,因其结构特性而受到研究。例如,Baillargeon 等人 (2017) 研究了氯代二乙炔和碘代二乙炔衍生物的晶体结构,揭示了涉及羰基的氢键和卤素键同时存在 (Baillargeon 等人,2017)。

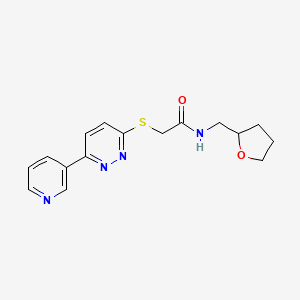

合成和化学反应性

叔丁基 N-[(4-碘-2-甲基吡唑-3-基)甲基]氨基甲酸酯化合物可参与各种化学反应。例如,Ortiz 等人 (1999) 讨论了 N-(氯甲基)氨基甲酸酯的锂化及其与不同亲电试剂的反应性 (Ortiz 等人,1999)。此外,Das 等人 (2016) 研究了氨基甲酸酯衍生物中强弱氢键的相互作用,提供了对分子相互作用和结构影响的见解 (Das 等人,2016)。

大气 CO2 固定

Takeda 等人 (2012) 关于使用不饱和胺固定大气 CO2 的研究强调了叔丁基次碘酸盐 (t-BuOI) 在有效生成带有碘甲基的环状氨基甲酸酯中的应用 (Takeda 等人,2012)。

在生物活性化合物合成中的应用

Ghoneim 和 Mohamed (2013) 探索了从叔丁基氨基甲酸酯合成和抗菌活性,表明该化合物与制造生物活性物质相关 (Ghoneim 和 Mohamed,2013)。

高级氧化工艺

Acero 等人 (2001) 关于水处理中叔丁基甲醚 (MTBE) 氧化的研究表明了叔丁基氨基甲酸酯衍生物可能参与的化学过程类型,例如氧化和降解产物的形成 (Acero 等人,2001)。

属性

IUPAC Name |

tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-6-8-7(11)5-13-14(8)4/h5H,6H2,1-4H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGALDSIMDUOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=NN1C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)

![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)

![5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2547006.png)

![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)

![3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2547013.png)